molecular formula C24H46O6 B1593793 Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester CAS No. 7346-78-3

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester

Cat. No.: B1593793
CAS No.: 7346-78-3
M. Wt: 430.6 g/mol
InChI Key: RCGZRZBMXNWTFH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O6/c1-3-5-7-9-10-12-14-16-24(26)30-22-20-28-18-17-27-19-21-29-23(25)15-13-11-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGZRZBMXNWTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064637
Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
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Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7346-78-3
Record name 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate
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Record name Decanoic acid, 2-(2-(2-((1-oxooctyl)oxy)ethoxy)ethoxy)ethyl ester
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Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
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Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
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Record name 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate
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Biochemical Analysis

Biochemical Properties

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester plays a significant role in biochemical reactions due to its ability to act as a solvent, surfactant, and intermediate for synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid fatty acids, contributing to changes in the composition of branched-chain and straight-chain fatty acids. Additionally, it can influence the activity of enzymes involved in oxidative stress and heat shock responses.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of this compound, there is an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress. This compound also affects the respiratory functions of cells by perturbing the nuo and cyd operons. Furthermore, it has been found to up-regulate genes related to proteasome components and trehalose synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been observed to interact with enzymes involved in the oxidative stress response, thereby modulating their activity. Additionally, this compound can influence the composition of fatty acids in cells, which in turn affects cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can have long-term effects on cellular function. For example, prolonged exposure to this compound can lead to a sustained increase in ROS production, which can cause oxidative damage to cells. Additionally, the stability of this compound can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic and cause adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and damage to cellular components. It is important to carefully control the dosage to avoid toxic effects while maximizing the beneficial properties of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of metabolites. Additionally, it can affect the flux of metabolic pathways, thereby altering the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. For instance, it has been observed to interact with transporters involved in fatty acid transport, which facilitates its distribution within cells. Additionally, this compound can accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it has been found to localize in the endoplasmic reticulum and mitochondria, where it can influence various cellular processes. The localization of this compound can also affect its interactions with other biomolecules and its overall activity.

Biological Activity

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester, also known by its CAS number 7346-78-3, is a complex ester derived from decanoic acid, a saturated fatty acid with a ten-carbon chain. This compound features a multi-ethoxy structure that enhances its solubility and potential applications in various fields, including pharmaceuticals and industrial uses. The molecular formula of this compound is C24_{24}H46_{46}O6_6, with a molecular weight of approximately 430.63 g/mol .

Antimicrobial Properties

Decanoic acid and its derivatives have shown significant antimicrobial activity against various pathogens. Research indicates that decanoic acid can disrupt the membrane integrity of bacteria, leading to cell lysis. This property is particularly beneficial in food preservation and pharmaceutical applications where microbial contamination is a concern.

Antifungal Activity

Studies have demonstrated that decanoic acid esters exhibit antifungal properties, particularly against Candida species. The mechanism involves the alteration of fungal cell membrane permeability, which inhibits growth and reproduction .

Anti-inflammatory Effects

Decanoic acid has been associated with anti-inflammatory effects , which may be attributed to its ability to modulate immune responses. It has been suggested that decanoic acid can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Neurological Benefits

Emerging research suggests that compounds derived from decanoic acid may have neuroprotective effects. These compounds can enhance mitochondrial function and reduce oxidative stress in neuronal cells, which may be beneficial in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of decanoic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts when exposed to varying concentrations of decanoic acid, demonstrating its potential as a natural preservative.
  • Fungal Inhibition : Clinical trials involving patients with Candida infections showed that topical formulations containing decanoic acid significantly reduced fungal load compared to placebo treatments .
  • Neuroprotective Effects : In vitro studies on neuronal cell lines revealed that treatment with decanoic acid improved cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis

The following table summarizes the biological activities of decanoic acid and its structural analogs:

Compound NameAntimicrobial ActivityAntifungal ActivityAnti-inflammatory EffectsNeuroprotective Effects
Decanoic AcidYesYesYesYes
Caprylic Acid (Octanoic Acid)ModerateModerateNoNo
Lauric Acid (Dodecanoic Acid)HighHighYesLimited
Ethyl DecanoateLowNoNoNo

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H46O6
  • Molecular Weight : 430.63 g/mol
  • LogP : 6.49 (indicating high lipophilicity)

The compound features a ten-carbon chain from decanoic acid, which contributes to its physical properties such as melting point (approximately 31.5°C) and solubility characteristics. Its structure allows for various interactions in biological systems, making it a candidate for diverse applications.

Industrial Applications

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester has a wide range of applications in various industries:

Pharmaceuticals

  • Drug Delivery Systems : Its lipophilic nature allows it to be used in formulations for enhancing the bioavailability of poorly soluble drugs.
  • Pharmacokinetics Studies : Utilized in HPLC methods for analyzing drug interactions and metabolism .

Cosmetics and Personal Care

  • Emulsifiers : Acts as an emulsifying agent in creams and lotions due to its solubility properties.
  • Fragrance Components : Used in the formulation of fragrances owing to its pleasant odor profile.

Food Industry

  • Flavoring Agents : Employed in food products for flavor enhancement, leveraging its ester characteristics.

Biodiesel Production

  • Decanoic acid esters are explored as potential biodiesel feedstocks due to their favorable combustion properties.

Research Findings

Recent studies have focused on the interaction studies involving decanoic acid esters, highlighting their significance in understanding biological mechanisms and potential therapeutic applications. The compound's ability to interact with lipid membranes makes it a candidate for further research in drug delivery systems.

Case Studies

  • Pharmaceutical Application : A study demonstrated the effectiveness of decanoic acid esters in enhancing the solubility and bioavailability of a poorly soluble drug candidate through formulation adjustments using HPLC analysis .
  • Cosmetic Formulation : Research indicated that incorporating decanoic acid esters into lotions improved emulsion stability and skin absorption profiles, leading to better product performance .
  • Biodiesel Feasibility Study : Investigations into the use of decanoic acid derivatives as biodiesel feedstocks showed promising results regarding combustion efficiency and emissions profiles compared to traditional sources.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Glycol Esters with Varying Alkyl Chains

Octanoic Acid, 2-[2-[2-[(1-Oxohexyl)oxy]ethoxy]ethoxy]ethyl Ester
  • CAS No.: 72063-60-6
  • Formula : C₂₀H₃₈O₆
  • Molecular Weight : 374.52 g/mol
  • Key Differences: Shorter hexanoyl (C₆) chain replaces octanoyl (C₈), reducing molecular weight and LogP (estimated ~5.8).
  • Applications : Used in industrial lubricants and surfactants, with slightly lower hydrophobicity .
Dodecanoic Acid, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl Ester
  • CAS No.: 10108-24-4
  • Formula : C₂₀H₄₀O₆
  • Molecular Weight : 376.53 g/mol
  • Key Differences: Laurate (C₁₂) replaces decanoate (C₁₀), increasing alkyl chain length and hydrophobicity (LogP ~6.7) .
  • Applications : Enhanced lipid solubility makes it suitable for cosmetic emulsions and drug delivery systems.
Diethylene Glycol Palmitate Stearate
  • CAS No.: 78617-13-7
  • Formula : C₃₆H₇₀O₆
  • Molecular Weight : 623.0 g/mol
  • Key Differences : Longer palmitate (C₁₆) and stearate (C₁₈) chains; significantly higher molecular weight and LogP (>8.0).
  • Applications : Industrial plasticizers and thickeners due to extreme lipophilicity .

Branched or Multi-Ester Derivatives

Decanoic Acid, 2-[(1-Oxooctyl)oxy]-1-[[(1-Oxooctyl)oxy]methyl]ethyl Ester
  • CAS No.: 33368-87-5
  • Formula : C₂₉H₅₄O₆
  • Molecular Weight : 498.74 g/mol
  • Key Differences: Branched structure with two octanoyl groups; higher molecular weight and density (0.962 g/cm³ vs. ~0.92 for the target compound).
  • Applications : Specialty plasticizers with improved thermal stability .

Ethylene Glycol Ethers with Functional Modifications

9-Octadecenoic Acid, 2-(2-Hydroxyethoxy)ethyl Ester
  • CAS No.: 106-13-8
  • Formula : C₂₂H₄₂O₄
  • Molecular Weight : 370.57 g/mol
  • Key Differences : Unsaturated oleate (C₁₈:1) chain and a single ethylene glycol unit; lower LogP (~5.2) due to reduced alkyl content.
  • Applications : Emulsifier in food and personal care products .

Comparative Data Table

Compound CAS No. Formula MW (g/mol) LogP Key Applications
Target Compound 7346-78-3 C₂₄H₄₆O₆ 430.63 6.49 Pharmaceuticals, plasticizers
Octanoic Acid (C₆ analog) 72063-60-6 C₂₀H₃₈O₆ 374.52 ~5.8 Lubricants, surfactants
Dodecanoic Acid (C₁₂ analog) 10108-24-4 C₂₀H₄₀O₆ 376.53 ~6.7 Cosmetics, drug delivery
Diethylene Glycol Palmitate Stearate 78617-13-7 C₃₆H₇₀O₆ 623.0 >8.0 Industrial thickeners
Branched Octanoyl Ester 33368-87-5 C₂₉H₅₄O₆ 498.74 ~7.2 High-stability plasticizers
Oleate Ethylene Glycol Ester 106-13-8 C₂₂H₄₂O₄ 370.57 ~5.2 Food emulsifiers

Research Findings and Industrial Relevance

  • Hydrophobicity Trends : Increasing alkyl chain length (C₆ → C₁₈) correlates with higher LogP, enhancing lipid solubility but reducing aqueous compatibility .
  • Performance in Formulations : The target compound balances moderate hydrophobicity with a triethylene glycol spacer, making it versatile in silicone-based products and controlled-release drug formulations .

Preparation Methods

General Synthetic Strategy

The synthesis of decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester generally involves esterification reactions between decanoic acid and specific ethylene glycol derivatives functionalized with an oxooctyl group. The process requires:

  • Reactants:
    • Decanoic acid (a saturated fatty acid with a 10-carbon chain)
    • Ethylene glycol derivatives bearing a 1-oxooctyl moiety
  • Reaction Type:
    • Acid-catalyzed esterification
  • Catalysts:
    • Commonly sulfuric acid or p-toluenesulfonic acid to promote ester bond formation
  • Conditions:
    • Careful control of temperature and pressure to optimize yield and prevent side reactions
    • Removal of water formed during esterification to drive equilibrium towards product formation

Detailed Reaction Steps

  • Activation of Decanoic Acid:
    Decanoic acid is activated in the presence of a strong acid catalyst to facilitate nucleophilic attack by the hydroxyl groups of the ethylene glycol derivative.

  • Nucleophilic Attack by Ethylene Glycol Derivative:
    The hydroxyl groups on the ethylene glycol chain attack the activated carboxyl carbon of decanoic acid, forming the ester linkage.

  • Formation of the Second Ester Linkage:
    The 1-oxooctyl group is similarly attached via an ester bond to the terminal hydroxyl group of the ethylene glycol chain, completing the structure.

  • Purification:
    The reaction mixture is purified by standard organic chemistry methods such as extraction, washing, and chromatographic techniques to isolate the pure ester.

Reaction Conditions and Parameters

Parameter Typical Range / Value Notes
Temperature 60–120 °C Elevated to accelerate esterification
Pressure Atmospheric or reduced pressure Reduced pressure may be used to remove water
Catalyst Sulfuric acid or p-toluenesulfonic acid Acid catalyst concentration optimized for yield
Reaction Time Several hours (4–24 h) Depends on scale and catalyst loading
Solvent Often performed solvent-free or in inert solvents Solvent choice affects reaction rate and purity

Alternative Synthetic Approaches

While acid-catalyzed esterification is the primary method, other approaches include:

  • Enzymatic Esterification:
    Using lipases to catalyze ester bond formation under milder conditions, enhancing selectivity and reducing side products.

  • Use of Coupling Agents:
    Carbodiimides or other coupling reagents may be employed to activate the acid group for esterification in cases where acid catalysts are unsuitable.

  • Stepwise Synthesis:
    Sequential esterification of each hydroxyl group to control substitution patterns and purity.

Research Findings and Analytical Data

Reaction Efficiency and Yield

  • High yields (>80%) are typically achieved when reaction parameters are optimized, particularly temperature and catalyst concentration.

Purity and Structural Confirmation

  • Purity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
  • The presence of ester linkages is confirmed by characteristic carbonyl stretching bands (~1735 cm⁻¹ in IR) and proton environments in NMR.

Stability and Reactivity

  • The ester bonds exhibit good stability under neutral conditions but can be hydrolyzed under acidic or basic conditions.
  • Functional groups allow for further chemical modifications if necessary.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Acid-Catalyzed Esterification Direct reaction of decanoic acid with ethylene glycol derivatives using acid catalysts High yield, straightforward setup Requires careful control of conditions; possible side reactions
Enzymatic Esterification Use of lipase enzymes to catalyze ester formation Mild conditions, selective Longer reaction times, enzyme cost
Coupling Agent Mediated Activation of acid group with carbodiimides or similar reagents High selectivity, mild conditions More expensive reagents, additional purification steps
Stepwise Esterification Sequential addition of ester groups Controlled substitution More complex process, time-consuming

Q & A

Basic Research Questions

What are the established synthetic routes for preparing this compound?

The synthesis involves multi-step esterification and etherification reactions. A common approach includes:

  • Step 1 : Reaction of octanoic acid (1-oxooctyl precursor) with ethylene glycol derivatives under acidic conditions to form intermediate esters.
  • Step 2 : Sequential etherification with ethoxyethanol derivatives to build the triethylene glycol backbone.
  • Step 3 : Final coupling with decanoic acid using carbodiimide-based coupling agents.
    Key challenges include controlling regioselectivity and minimizing side reactions during ether/ester bond formation. Purification often requires gradient chromatography .

What analytical techniques are recommended for structural characterization?

  • GC-MS : For purity assessment and molecular weight confirmation (e.g., detecting fragments at m/z 434.4 g/mol) .
  • NMR : 1^1H and 13^13C NMR to resolve ether/ester linkages and confirm substitution patterns (e.g., δ 4.2–4.4 ppm for ethoxy groups) .
  • FT-IR : Peaks at 1730–1750 cm1^{-1} (ester C=O) and 1100–1250 cm1^{-1} (C-O-C ether stretches) .

How does pH influence the stability of its ester groups?

The compound undergoes pH-dependent hydrolysis:

  • Alkaline conditions (pH > 10) : Rapid ester cleavage via nucleophilic attack by hydroxide ions.
  • Neutral to acidic conditions (pH 4–8) : Slower hydrolysis dominated by water-mediated mechanisms.
    Methodological note : Stability studies should use buffered solutions (e.g., phosphate or acetate buffers) at 25–37°C, monitored by HPLC or titrimetry .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Purity variations : Impurities (e.g., unreacted intermediates) can skew bioactivity. Use orthogonal purification (HPLC + recrystallization) .
  • Experimental design : Standardize assays (e.g., cell lines, exposure times) and include positive/negative controls.
  • Data validation : Replicate studies across independent labs and cross-reference with computational models (e.g., QSAR predictions) .

What strategies optimize its use in drug delivery systems?

  • Controlled release : Leverage ester hydrolysis kinetics (tunable via backbone modifications) for sustained payload delivery .
  • Lipid nanoparticle formulation : Combine with phospholipids (e.g., DOPC) to enhance biocompatibility and cellular uptake.
  • Stability testing : Assess degradation under physiological conditions (pH 7.4, 37°C) using LC-MS to track hydrolysis products .

How do structural modifications affect its interactions with biological membranes?

  • Ether vs. ester linkages : Ether bonds improve metabolic stability, while ester bonds enable pH-responsive release.
  • Chain length variations : Longer alkyl chains (e.g., decanoic acid vs. octanoic acid) enhance lipid bilayer integration.
    Experimental approach : Use Langmuir-Blodgett troughs to measure monolayer insertion efficiency or MD simulations to predict membrane permeability .

Notes for Methodological Rigor

  • Controlled experiments : Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation .
  • Toxicity screening : Follow EPA DSSTox guidelines for genotoxicity assessment of ester derivatives .
  • Computational tools : Employ Gaussian or ORCA for DFT calculations to predict reactivity and degradation pathways .

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